Product packaging for Faropenem-d5(Cat. No.:)

Faropenem-d5

Cat. No.: B1159377
M. Wt: 290.35
Attention: For research use only. Not for human or veterinary use.
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Description

Faropenem-d5 is a high-purity, deuterated internal standard (IS) essential for reliable bioanalysis in mass spectrometry-based assays. It is specifically designed for the accurate quantification of Faropenem, an oral penem antibiotic, in complex matrices like plasma, serum, and tissue homogenates. Faropenem is a broad-spectrum β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), thereby disrupting peptidoglycan cross-linking and leading to bacterial cell lysis . Its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs), makes it a compound of significant research interest, particularly in studying antibiotic resistance . Incorporating this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods corrects for variability in sample preparation and ionization efficiency, thereby improving the accuracy, precision, and reliability of pharmacokinetic and metabolism studies . This application is demonstrated in modern bioanalytical workflows, where deuterated standards like Baloxavir-d5 are used to ensure robust quantification of drugs in human plasma . The use of this compound is strictly for research purposes and is not intended for human or veterinary diagnostic use.

Properties

Molecular Formula

C₁₂H₁₀D₅NO₅S

Molecular Weight

290.35

Synonyms

(5R,6S,8R,2’R)-2-(2’-Tetrahydrofuryl)-6-(1-hydroxyethyl)-2-penem-3-carboxylic Acid-d5;  (+)-(5R,6S)-6-[(1R)-1-Hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid-d5; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Faropenem D5

Overview of Deuterium (B1214612) Incorporation Techniques for Pharmaceutical Compounds

The introduction of deuterium into pharmaceutical compounds is a well-established strategy to create stable isotope-labeled (SIL) internal standards. Deuteration can also be employed to modify a drug's metabolic profile, potentially enhancing its pharmacokinetic properties by slowing down metabolism at specific sites (the kinetic isotope effect). nih.govcymitquimica.com Common techniques for deuterium incorporation include:

Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons with deuterons from a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents like methanol-d4 (B120146) (CD₃OD). The exchange can be catalyzed by acids, bases, or metals. vulcanchem.com

Catalytic Deuteration: This approach utilizes a metal catalyst to facilitate the addition of deuterium gas (D₂) or transfer of deuterium from a donor molecule to an unsaturated bond or a functional group within the precursor molecule. nih.gov

Reduction with Deuterated Reagents: Carbonyl groups or other reducible functionalities can be treated with deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to introduce deuterium atoms.

Synthesis from Deuterated Precursors: Building the molecule from smaller, pre-deuterated starting materials is a highly effective method for achieving specific and high levels of isotopic enrichment.

Late-Stage Functionalization: This involves the direct replacement of C-H bonds with C-D bonds in a nearly finalized molecule, offering an efficient route to deuterated compounds without the need for de novo synthesis. acs.orgthieme-connect.deresearchgate.net Palladium-catalyzed C-H activation is a prominent strategy in this context. researchgate.net

The choice of method depends on the desired location of the deuterium labels, the chemical stability of the molecule, and the required isotopic purity. For use as an internal standard, the deuterium labels must be placed on non-exchangeable positions to ensure their stability during sample processing and analysis. medchemexpress.com

Precursor Selection and Chemical Synthesis Pathways for Faropenem-d5

The synthesis of this compound necessitates the careful selection of precursors that allow for the strategic incorporation of five deuterium atoms. The structure of Faropenem (B194159) reveals two key components for potential deuteration: the 6-(1-hydroxyethyl) side chain and the 2-((R)-tetrahydrofuran-2-yl) substituent.

A plausible synthetic approach for this compound involves the preparation of deuterated precursors for these side chains, which are then coupled to the core penem (B1263517) ring structure.

Strategies for Site-Selective Deuterium Incorporation into Faropenem

Based on the common "d5" designation for Faropenem, the deuterium atoms are typically incorporated into the ethyl group of the 6-(1-hydroxyethyl) side chain and potentially one on the tetrahydrofuran (B95107) ring. A common commercial synonym for this compound is sodium (5R,6S)-6-(1-hydroxyethyl-1,2,2,2-d4)-7-oxo-3-((R)-tetrahydrofuran-2-yl-d1)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrate. cymitquimica.com

The synthesis would likely start with the preparation of deuterated precursors. For instance, the deuterated hydroxyethyl (B10761427) side chain could be introduced using a deuterated acetaldehyde (B116499) or a related deuterated building block.

Catalytic Deuteration Approaches for Faropenem Synthesis

Catalytic deuteration can be employed in the synthesis of key precursors. For example, the precursor to the tetrahydrofuran side chain, (R)-(+)-2-furoic acid, can be synthesized via stereoselective catalytic hydrogenation of furan (B31954) derivatives. By using deuterium gas (D₂) in place of hydrogen gas (H₂) during this hydrogenation, a deuterated (R)-(+)-2-tetrahydrofuroic acid precursor could be generated. This approach offers a direct method for introducing deuterium into the tetrahydrofuran ring.

Similarly, catalytic transfer deuteration, which uses readily available deuterium donors instead of D₂ gas, is an emerging technique for the selective deuteration of small molecules and could be applied to precursors of the Faropenem core. nih.gov

Late-Stage Functionalization for this compound Generation

Late-stage functionalization (LSF) presents an efficient alternative for generating deuterated compounds. researchgate.netgoogleapis.com In the context of this compound, a late-stage C-H deuteration could theoretically be applied to the final Faropenem molecule or a late-stage intermediate. Palladium-catalyzed hydrogen isotope exchange is a powerful tool for this purpose, enabling the direct replacement of C-H bonds with C-D bonds. thieme-connect.de This could be particularly useful for introducing deuterium at specific, less reactive positions that are difficult to access through classical synthesis. While direct application to Faropenem is not widely documented, the principles of LSF on complex molecules are well-established. acs.orgresearchgate.net

Optimization of Deuterium Labeling Efficiency and Isotopic Purity of this compound

Achieving high isotopic enrichment and purity is paramount for a reliable internal standard. The goal is to maximize the percentage of molecules containing the desired number of deuterium atoms (in this case, five) and minimize the presence of isotopologues with fewer (d0 to d4) or more deuterium atoms.

Optimization strategies include:

Controlling Reaction Conditions: For H/D exchange reactions, factors such as pH, temperature, and reaction time must be carefully controlled to maximize deuterium incorporation without causing degradation of the starting material or product. vulcanchem.com

Using High-Purity Deuterated Reagents: The isotopic purity of the deuterium source (e.g., D₂O, D₂ gas) directly impacts the final isotopic enrichment of the product.

Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to purify the final deuterated compound, separating it from unlabeled or partially labeled species and other impurities. vulcanchem.com

The table below illustrates typical target parameters for a deuterated internal standard.

ParameterTarget ValueRationale
Isotopic Enrichment >98%Ensures that the vast majority of the internal standard molecules have the correct mass, leading to a strong and clean signal in mass spectrometry.
Chemical Purity >98%Minimizes interference from other compounds during analysis.
d0 Isotopologue <0.1%Reduces the contribution of the internal standard to the signal of the unlabeled analyte, preventing overestimation.

Analytical Characterization of Synthesized this compound for Isotopic Enrichment and Purity

Once synthesized, this compound must be rigorously characterized to confirm its structure, isotopic enrichment, and chemical purity. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). sci-hub.se

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the absence of protons at the deuterated positions. The disappearance of signals corresponding to the labeled positions provides direct evidence of successful deuteration. ¹³C NMR can also be used to observe changes in the carbon signals due to the presence of deuterium.

The following table summarizes the analytical methods and their roles in characterizing this compound.

Analytical TechniqueInformation Provided
¹H NMR Confirmation of deuterium incorporation at specific sites (disappearance of proton signals).
¹³C NMR Structural confirmation and observation of isotope effects on carbon chemical shifts.
High-Resolution Mass Spectrometry (HRMS) Determination of molecular weight, confirmation of elemental composition, and quantification of isotopic distribution and enrichment.
High-Performance Liquid Chromatography (HPLC) Assessment of chemical purity and separation from impurities.

Through the careful application of these synthetic and analytical methodologies, high-purity this compound can be produced, serving as a reliable tool for the accurate quantification of Faropenem in clinical and research settings.

Bioanalytical Methodologies Employing Faropenem D5 As a Stable Isotope Internal Standard

Principles and Advantages of Stable Isotope Internal Standardization in Quantitative Bioanalysis

Quantitative bioanalysis by LC-MS/MS is susceptible to several sources of variability, including inconsistencies during sample preparation and matrix effects during mass spectrometric detection. waters.com Matrix effects are caused by co-eluting components from the biological sample (e.g., plasma, urine) that can either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. waters.comkcasbio.com

An internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls to correct for this variability. The ideal IS is a stable isotope-labeled version of the analyte, in this case, Faropenem-d5. scispace.com A SIL-IS is chemically identical to the analyte but has a higher molecular weight due to the substitution of one or more atoms (typically hydrogen) with their heavier stable isotopes (e.g., deuterium (B1214612), 2H or D). clearsynth.com

The core principle is that the SIL-IS and the analyte will behave almost identically during sample extraction, chromatography, and ionization. nih.gov Because they co-elute from the liquid chromatography column and experience the same matrix effects, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensity fluctuates. waters.comkcasbio.com This normalization is the key to achieving high precision and accuracy. clearsynth.com The use of a SIL-IS is considered the gold standard in quantitative LC-MS/MS and is recommended by regulatory agencies like the European Medicines Agency (EMA). kcasbio.com

The advantages of using a SIL-IS like this compound are significant and are summarized in the table below.

AdvantageDescription
Correction for Matrix Effects Compensates for ion suppression or enhancement by co-eluting matrix components, which is a major source of imprecision in LC-MS/MS analysis. waters.comkcasbio.com
Correction for Sample Variability Accounts for losses during sample preparation steps such as extraction, evaporation, and reconstitution. chromatographyonline.com
Increased Precision and Accuracy The ratio-based measurement minimizes errors, leading to more reliable and reproducible quantitative data. clearsynth.comrsc.org
Improved Method Robustness Makes the analytical method less susceptible to variations in experimental conditions and sample matrix composition. clearsynth.com
High Specificity The unique mass of the SIL-IS allows it to be clearly distinguished from the analyte and other sample components by the mass spectrometer. nih.gov

Application of this compound in High-Throughput Bioanalytical Assays (e.g., Acoustic Ejection Mass Spectrometry)

The demand for faster analysis in drug discovery and development has led to the adoption of high-throughput screening (HTS) technologies. Acoustic Ejection Mass Spectrometry (AEMS) is a cutting-edge technique that eliminates the need for traditional liquid chromatography (LC), drastically reducing analysis time. mdpi.com In AEMS, focused acoustic energy is used to eject nanoliter-sized droplets from a microplate directly into an open-port interface (OPI), which are then carried into the mass spectrometer for analysis. bioanalysis-zone.com This process can increase sample throughput by more than an order of magnitude compared to conventional LC-MS/MS methods. bioanalysis-zone.com

The absence of a chromatographic separation step in AEMS makes the use of a high-quality internal standard paramount for accurate quantification. This compound is ideally suited for this role. Because it is co-ejected with the analyte and has virtually identical ionization properties but a different mass, it can effectively compensate for variations in ejection volume and ionization efficiency, which are significant potential sources of error in a direct-injection technique like AEMS. mdpi.combioanalysis-zone.com The use of this compound ensures that the quantitative data from high-speed AEMS assays are both robust and reliable, enabling rapid screening for applications like metabolic stability or pharmacokinetic studies. nih.gov

Table 2: Comparison of Traditional LC-MS/MS and Acoustic Ejection Mass Spectrometry (AEMS)

FeatureTraditional LC-MS/MSAcoustic Ejection Mass Spectrometry (AEMS)
Sample Throughput 2-5 minutes per sample<2 seconds per sample osti.gov
Chromatography Required for separationEliminated mdpi.com
Sample Volume Microliters (µL)Nanoliters (nL) mdpi.com
Carryover Potential risk, requires extensive washingEliminated due to non-contact ejection and self-washing interface bioanalysis-zone.com
Internal Standard Essential for accuracyAbsolutely critical for quantification mdpi.com
Primary Advantage High selectivity and separation of isomersUltra-high speed and throughput bioanalysis-zone.comnih.gov

Challenges and Considerations in this compound Bioanalysis

While this compound is a powerful tool, its use is not without challenges that require careful consideration during method development and validation.

Isotopic Purity: The synthesis of a stable isotope-labeled standard is never 100% complete. The this compound material will inevitably contain a small percentage of the unlabeled analyte (Faropenem). This isotopic impurity can become a significant issue, particularly when measuring very low concentrations of the analyte near the lower limit of quantitation (LLOQ). The contribution from the internal standard can artificially inflate the analyte signal, leading to inaccurate results. It is crucial to characterize the isotopic purity of the SIL-IS and account for its contribution during data processing.

Cross-talk: Cross-talk, or cross-signal contribution, occurs when the signal from the analyte interferes with the signal of the SIL-IS, or vice versa. nih.gov This can happen when the natural isotopic abundance of elements (like ¹³C) in the much more concentrated analyte contributes to the signal at the mass-to-charge ratio (m/z) of the internal standard. For example, the M+5 isotope of Faropenem (B194159) could potentially interfere with the this compound signal. This can lead to a non-linear calibration curve, especially at the upper end of the concentration range. Careful selection of precursor and product ion transitions in the mass spectrometer and evaluating the potential for cross-talk are essential mitigation strategies. nih.gov

Table 3: Summary of Challenges and Mitigation Strategies in this compound Bioanalysis

ChallengeDescriptionPotential ImpactMitigation Strategy
Isotopic Purity The SIL-IS contains a small amount of unlabeled analyte.Inaccurate quantification, especially at the LLOQ.Characterize the purity of the IS lot; subtract the contribution from the analyte signal.
Cross-talk Interference between analyte and IS signals due to natural isotopic abundance. nih.govNon-linear calibration curve; inaccurate results at high concentrations.Optimize MS/MS transitions; use software to correct for theoretical isotopic contribution. nih.gov
Cost-effectiveness High initial procurement cost for the synthesized standard.Budgetary constraints for assay development.Justify cost with improved data quality, method robustness, and long-term efficiency gains. researchgate.net

Investigations into Faropenem Metabolism Utilizing Faropenem D5

Application of Faropenem-d5 in In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a drug will be processed in the body. nuvisan.com These studies measure the rate at which a compound is broken down by metabolic enzymes, providing key parameters like intrinsic clearance (CLint) and half-life (t1/2). srce.hr this compound, a deuterated version of Faropenem (B194159), serves as a stable, traceable analogue in these assays.

Assessment in Hepatic Microsomal Systems

Hepatic microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a majority of marketed drugs. evotec.com The use of liver microsomes is a standard and cost-effective method to assess Phase I metabolism. evotec.com

In these systems, this compound is incubated with pooled human or animal liver microsomes and a necessary cofactor, typically NADPH. nih.gov The disappearance of the parent compound over time is monitored using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr The deuterium (B1214612) label in this compound does not interfere with the metabolic process but allows for precise quantification due to its distinct mass. Deuteration can sometimes enhance metabolic stability by slowing down cytochrome P450-mediated oxidation. vulcanchem.com

Table 1: Typical Protocol for Microsomal Stability Assay

Parameter Condition
Assay Matrix Liver Microsomes (Human, Rat, Mouse, etc.)
Test Compound This compound (e.g., 1 µM)
Protein Conc. 0.5 mg/mL
Time Points 0, 5, 15, 30, 45 minutes
Cofactor 1 mM NADPH
Analysis Method LC-MS/MS

This table represents a generalized protocol and can be adapted for specific experimental needs. evotec.com

The data generated from these studies, such as the rate of disappearance of this compound, is used to calculate the in vitro intrinsic clearance. While highly useful for screening, it's important to note that microsomal assays primarily assess Phase I metabolism and may not fully predict in vivo clearance, especially for compounds with high protein binding or those cleared by non-microsomal pathways. srce.hr

Evaluation in Primary Hepatocytes (Intact and Permeabilized)

Primary hepatocytes are considered the "gold standard" for in vitro drug metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors. lnhlifesciences.orgevotec.com This allows for a more comprehensive assessment of a drug's metabolic fate compared to subcellular fractions. bdj.co.jp

Intact Hepatocytes: In suspension cultures of intact primary hepatocytes, this compound is exposed to a more physiologically relevant environment. These assays can predict hepatic clearance for a wide range of compounds. nuvisan.comeuropa.eu However, standard suspension assays are typically limited to short incubation times (4-6 hours), which may not be sufficient for slowly metabolized compounds. nih.gov

For compounds with low clearance, longer-term culture models like co-cultures of hepatocytes with stromal cells (e.g., HµREL) or micropatterned systems (e.g., HepatoPac) are employed. evotec.comnih.gov These models maintain hepatocyte viability and metabolic function for extended periods (days), enabling the accurate determination of intrinsic clearance for metabolically stable compounds like, potentially, a deuterated version of Faropenem. evotec.comnih.gov

Table 2: Comparison of In Vitro Metabolic Systems

System Advantages Limitations
Hepatic Microsomes High throughput, cost-effective, good for Phase I CYP-mediated metabolism. evotec.com Lacks cytosolic enzymes, may underpredict clearance for some compounds. srce.hrbdj.co.jp
Primary Hepatocytes "Gold standard," contains full range of Phase I & II enzymes. lnhlifesciences.orgevotec.com Shorter viability in suspension, more complex and costly. nih.govxenotech.com

| Hepatocyte Co-cultures | Maintained long-term viability and function, good for low-clearance compounds. evotec.com | Higher complexity and cost. |

Role in Other In Vitro Enzyme Systems (e.g., Cytosolic Enzymes)

While cytochrome P450 enzymes in microsomes are major players, cytosolic enzymes also contribute significantly to drug metabolism. annualreviews.org The S9 fraction, which contains both microsomal and cytosolic components, can be used to investigate the involvement of enzymes like alcohol dehydrogenases, aldehyde oxidases, and sulfotransferases. bdj.co.jpcorning.com

By incubating this compound with S9 fractions and specific cofactors, researchers can determine if non-CYP pathways are involved in its metabolism. For instance, the addition of NAD+ would support the involvement of dehydrogenases, while PAPS would be used for sulfotransferases. xenotech.com Recombinant enzymes, which are individual metabolic enzymes produced in expression systems, can also be used to pinpoint the specific enzyme responsible for a particular metabolic step. if-pan.krakow.pl This approach offers a clear, mechanistic understanding of Faropenem's biotransformation.

Identification and Characterization of Faropenem Metabolites Using this compound Tracers

A crucial aspect of drug development is the identification of metabolites, as they can contribute to the drug's efficacy or toxicity. nuvisan.com The stable isotope label in this compound makes it an excellent tracer for these studies.

Mass Spectrometric Approaches for Metabolite Profiling and Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for metabolite profiling. nih.gov When this compound is incubated in an in vitro system, the resulting mixture contains the parent compound and its metabolites, all carrying the deuterium label.

In an LC-MS analysis, the deuterated compounds will have a characteristic mass shift compared to their non-deuterated counterparts. This "mass tag" makes them easily distinguishable from endogenous molecules in the biological matrix. High-resolution mass spectrometry (HR-MS) provides accurate mass measurements, which helps in determining the elemental composition of potential metabolites. nuvisan.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that aids in their definitive identification. researchgate.net The fragmentation pattern of the deuterated metabolite can be compared to that of the unlabeled parent drug to pinpoint the site of metabolic modification.

Elucidation of Metabolic Pathways with Deuterium Labeling

Deuterium labeling is a powerful technique for elucidating metabolic pathways. nottingham.ac.ukeurisotop.com The kinetic isotope effect (KIE), where the C-D bond is stronger and thus broken more slowly than a C-H bond, can provide clues about the reaction mechanism. assumption.edu If metabolism is slowed at the site of deuteration, it suggests that the cleavage of that C-H bond is a rate-determining step in the metabolic process.

By strategically placing the deuterium atoms on different parts of the Faropenem molecule, researchers can probe different potential sites of metabolism. For example, if a deuterated acetyl group on this compound remains intact in a major metabolite, it indicates that this part of the molecule is not the primary site of metabolic attack. Conversely, the loss of the deuterium label or a shift in its location can reveal complex metabolic rearrangements. tandfonline.com This use of isotopic labeling provides dynamic information on the biotransformation process, helping to build a complete picture of the metabolic fate of Faropenem. researchgate.net

Deuterium Kinetic Isotope Effects (KIE) on Faropenem Metabolic Pathways

The use of isotopically labeled compounds, such as this compound, is a powerful strategy for elucidating the mechanisms of drug metabolism. A key application of this approach is in the study of the deuterium kinetic isotope effect (KIE), which provides insight into the rate-limiting steps of metabolic transformations.

Theoretical Basis of KIE in Drug Metabolism

The kinetic isotope effect (KIE) is defined as the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org In the context of drug metabolism, the deuterium KIE is the ratio of the reaction rate for a compound containing a protium (B1232500) (¹H) atom (the light isotopologue, kL) to the rate for the same compound where the protium is replaced by a deuterium (²H) atom (the heavy isotopologue, kH). This is formally expressed as KIE = kL/kH. wikipedia.org

This phenomenon is a quantum mechanical effect rooted in the difference in zero-point vibrational energy between a carbon-protium (C-H) bond and a carbon-deuterium (C-D) bond. wikipedia.org Due to deuterium's greater mass, the C-D bond has a lower vibrational frequency and consequently a lower zero-point energy than a C-H bond. For a reaction to occur, energy must be supplied to break this bond. Because the C-D bond starts from a lower energy state, it requires more activation energy to reach the transition state for cleavage, resulting in a slower reaction rate compared to the C-H bond. wikipedia.org

Experimental Design for KIE Studies with this compound

To investigate the deuterium KIE on the metabolic pathways of faropenem, a well-designed experiment utilizing this compound is essential. The primary goal is to compare the rate of metabolism of faropenem with that of this compound. Since faropenem is known to be metabolized in the kidney by the enzyme dehydropeptidase-I (DHP-I), in vitro studies would likely focus on this specific interaction.

An experimental design would typically involve competitive or non-competitive assays. nih.gov

Intermolecular Competition Experiment: In this setup, an equimolar mixture of faropenem and this compound is incubated with a source of metabolic enzymes, such as human kidney microsomes or purified DHP-I. The reaction is allowed to proceed for a set period, and the relative amounts of the remaining parent compounds (faropenem and this compound) are measured using a sensitive analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS). A KIE greater than 1 would manifest as a higher remaining concentration of this compound compared to faropenem.

Parallel Incubation Experiment: Alternatively, separate incubations of faropenem and this compound can be run under identical conditions. The disappearance of the parent compound or the formation of a specific metabolite is monitored over time in each reaction. The individual rate constants (kL for faropenem and kH for this compound) are determined, and the KIE is calculated from their ratio.

The following table outlines the components of a hypothetical parallel incubation study.

ComponentDescriptionPurpose
SubstrateFaropenem or this compoundThe compound being studied.
Enzyme SourceHuman Kidney Microsomes or recombinant Dehydropeptidase-I (DHP-I)To provide the catalytic machinery for metabolism.
Buffer SystemPhosphate (B84403) buffer (pH 7.4)To maintain optimal pH for enzymatic activity.
Incubation37°C with shakingTo simulate physiological temperature and ensure mixing.
Time Points0, 5, 15, 30, 60 minutesTo measure the reaction rate over time.
Quenching SolutionCold acetonitrileTo stop the enzymatic reaction at specific time points.
Analysis MethodLC-MS/MSTo quantify the concentration of the parent drug and its metabolites.

Implications of KIE for Faropenem Metabolic Stability and Drug Design

The results from KIE studies using this compound have significant implications for understanding the drug's metabolic profile and for guiding future drug design efforts.

If a significant KIE is observed, it indicates that the deuterated position is a site of primary metabolism and that bond cleavage at this site is a rate-limiting step. This knowledge can be leveraged to create "metabolically blocked" or "soft" drugs. By strategically replacing hydrogens at metabolically vulnerable positions with deuterium, the rate of metabolic inactivation can be slowed. This strategy, known as "deuterium switching," can lead to several desirable pharmacokinetic outcomes:

Increased Metabolic Stability: A slower rate of metabolism means the drug remains in its active form for a longer period.

Longer Half-Life (t½): Reduced metabolic clearance typically extends the drug's plasma half-life.

Potential for Reduced Dosing Frequency: A longer-acting drug may require less frequent administration, which can improve patient compliance.

The table below illustrates the potential impact of a significant KIE on the pharmacokinetic profile of faropenem.

Hypothetical Pharmacokinetic Data Comparing Faropenem and this compound
ParameterFaropenem (Hypothetical)This compound (Hypothetical, assuming KIE > 1)Implication
Metabolic Clearance (CL)HighLowerSlower rate of metabolic breakdown.
Half-Life (t½)~1 hour > 1 hourDrug remains in circulation longer.
Area Under Curve (AUC)X µg·h/mL> X µg·h/mLIncreased total drug exposure.

Pharmacokinetic Modeling and Mechanistic Studies Aided by Faropenem D5 Preclinical Focus

Theoretical Frameworks of Stable Isotope Tracer Pharmacokinetics

The foundation of using stable isotope-labeled compounds like Faropenem-d5 in pharmacokinetic (PK) studies lies in the principles of tracer kinetics. Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be incorporated into drug molecules. nih.govmdpi.com These labeled molecules are chemically and biologically equivalent to their unlabeled counterparts, allowing them to trace the physiological journey of the drug without perturbing the system. nih.gov

When a stable isotope-labeled drug is administered, its fate can be monitored with high specificity using mass spectrometry. bmss.org.uk This technique differentiates between the labeled (tracer) and unlabeled (tracee) drug based on their mass-to-charge ratio. This allows for the simultaneous measurement of both endogenous and exogenously administered compounds, providing a detailed picture of metabolic flux and pathway utilization. nih.govfrontiersin.org The use of stable isotope tracers is particularly advantageous for its safety and cost-effectiveness in both animal and human studies. frontiersin.org

Preclinical Pharmacokinetic Investigations of Faropenem (B194159) Using this compound in Animal Models

The application of this compound has been pivotal in elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of faropenem in various preclinical species.

Absorption and Distribution Kinetics in Preclinical Species

Preclinical studies in animal models, such as mice and dogs, have provided valuable data on the absorption and distribution of faropenem. In mice, following intraperitoneal administration, faropenem is rapidly absorbed, with plasma concentrations peaking within an hour. nih.govnih.gov The oral bioavailability of faropenem is significantly enhanced when administered as the prodrug faropenem medoxomil, reaching 70-80%, a substantial increase from the 20-30% bioavailability of faropenem sodium. chemicalbook.commdpi.com Faropenem exhibits high plasma protein binding, in the range of 90-95%. chemicalbook.comjlabphy.org

Studies in dogs have shown that faropenem is well-distributed into various tissues. nih.govmicrobiologyresearch.org The use of this compound as an internal standard in these studies ensures the accurate quantification of faropenem concentrations in plasma and tissues, which is crucial for building reliable pharmacokinetic models.

Elimination and Excretion Pathways in Preclinical Models

The elimination of faropenem primarily occurs through the kidneys. In preclinical models, a significant portion of the administered dose is excreted in the urine. nih.govmicrobiologyresearch.org In dogs, approximately one-third of the faropenem dose is excreted in the urine within 12 hours of oral administration. nih.govmicrobiologyresearch.org This is a higher excretion rate than observed in humans, where urinary excretion is around 14-20%. chemicalbook.comnih.gov

Metabolism of faropenem involves hydrolysis by dehydropeptidase-I (DHP-I) in the kidneys to inactive metabolites. chemicalbook.com However, plasma concentrations of these metabolites are considerably lower than that of the parent drug. chemicalbook.com The renal elimination of faropenem appears to involve active tubular secretion, a process that can be inhibited by probenecid. chemicalbook.comnih.gov Studies using mouse Npt1, a renal sodium-dependent phosphate (B84403) transporter, have shown its involvement in the transport of faropenem across the renal luminal membrane. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation Integrating this compound Data

The precise data generated from studies using this compound are invaluable for the development and validation of physiologically based pharmacokinetic (PBPK) models. These models are powerful tools for simulating and predicting the pharmacokinetic behavior of drugs in different species and under various physiological conditions. ingentaconnect.comnih.gov

Construction and Validation of PBPK Models for Faropenem (Preclinical Context)

The construction of a PBPK model for faropenem begins with the integration of its physicochemical properties, in vitro ADME data, and physiological parameters of the preclinical species. nih.govyoutube.com Data from studies utilizing this compound, such as plasma and tissue concentration-time profiles, are essential for validating and refining these models. nih.gov The model is composed of various compartments representing different organs and tissues, interconnected by blood flow. youtube.com

Validation involves comparing the model-predicted pharmacokinetic profiles with observed in vivo data from preclinical studies. nih.govresearchgate.net Discrepancies between the predicted and observed data can be used to refine the model parameters, leading to a more accurate representation of the drug's behavior. nih.gov

Prediction of Drug Disposition in Preclinical Models

Once validated, PBPK models can be used to predict the disposition of faropenem in different preclinical scenarios without the need for extensive animal experimentation. nih.gov These models can simulate the effects of different dosing regimens, routes of administration, and potential drug-drug interactions. nih.govyoutube.com For instance, a PBPK model can predict how the co-administration of a DHP-I inhibitor might alter the pharmacokinetics of faropenem.

The ability to accurately predict drug disposition in preclinical models is a critical step in the drug development process, enabling more informed decisions regarding the design of clinical trials. ingentaconnect.comtandfonline.com The integration of high-quality data from studies using this compound significantly enhances the predictive power of these PBPK models.

ParameterMouseDogHuman
Oral Bioavailability (Faropenem Medoxomil) --70-80% chemicalbook.commdpi.com
Oral Bioavailability (Faropenem Sodium) --20-30% chemicalbook.com
Plasma Protein Binding --90-95% chemicalbook.comjlabphy.org
Half-life (sodium) ~0.19 h researchgate.net-~0.8 hours chemicalbook.com
Half-life (medoxomil) --~0.9 hours chemicalbook.com
Primary Route of Elimination Renal nih.govRenal nih.govmicrobiologyresearch.orgRenal chemicalbook.com
Urinary Excretion -~33% in 12h nih.govmicrobiologyresearch.org14-20% chemicalbook.comnih.gov
Metabolizing Enzyme DHP-I nih.govDHP-I microbiologyresearch.orgDHP-I chemicalbook.com

Role of this compound in Understanding Preclinical Drug-Drug Interactions (In Vitro and Animal Models)

In the landscape of preclinical drug development, ensuring the safety and efficacy of a new chemical entity requires a thorough investigation of its potential for drug-drug interactions (DDIs). nih.govfrontiersin.org These interactions can alter the pharmacokinetic profile of a drug, leading to either reduced therapeutic effect or increased toxicity. sci-hub.se Preclinical DDI studies, conducted through both in vitro assays and animal models, are fundamental to identifying and characterizing these risks early in the development pipeline. drugfuture.comoup.com Within this context, isotopically labeled compounds such as this compound play a critical, albeit indirect, role. The primary function of this compound in these studies is not as a therapeutic or test agent itself, but as an indispensable analytical tool—a stable isotope-labeled internal standard (SIL-IS) for bioanalytical methods.

The use of a SIL-IS is considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique frequently employed in pharmacokinetic studies. nih.govresearchgate.net In a typical preclinical DDI study, researchers assess how the pharmacokinetics of faropenem are affected by a co-administered drug (in vivo animal models) or its potential to inhibit or induce metabolic enzymes (in vitro assays). up.ac.zagabarx.com To do this accurately, they must be able to precisely measure the concentration of faropenem in biological matrices like plasma, urine, or tissue homogenates. nih.gov

This is where this compound becomes essential. By adding a known quantity of this compound to each experimental sample, it serves as a reference compound that behaves almost identically to the unlabeled faropenem throughout the entire analytical process, including extraction, chromatography, and ionization in the mass spectrometer. musechem.com Because it contains five deuterium atoms, it is chemically identical to faropenem but has a distinct mass-to-charge ratio (m/z), allowing the mass spectrometer to differentiate between the analyte (faropenem) and the internal standard (this compound). This allows for the correction of any sample loss or variability during sample preparation and analysis, thereby ensuring the high precision, accuracy, and reliability of the quantitative data. nih.gov

For instance, in an in vitro study using human liver microsomes to investigate whether faropenem is a substrate of a particular cytochrome P450 (CYP) enzyme, and whether its metabolism is inhibited by another drug, this compound would be used as the internal standard in the LC-MS/MS method to quantify the depletion of the parent drug, faropenem. Similarly, in animal models, if faropenem is co-administered with a potential interacting drug, plasma samples taken over time are analyzed. The concentration of faropenem is determined by comparing its peak area to that of this compound in the LC-MS/MS analysis. nih.gov

The table below illustrates the key characteristics and roles of faropenem and this compound in a hypothetical preclinical DDI study.

FeatureFaropenemThis compoundRationale in DDI Studies
Role Drug AnalyteInternal StandardTo accurately quantify the concentration of the drug being investigated.
Chemical Structure C₁₂H₁₅NO₅SC₁₂H₁₀D₅NO₅SNearly identical chemical and physical properties ensure co-elution and similar behavior during sample processing and analysis.
Mass-to-Charge (m/z) Different from this compoundDifferent from FaropenemAllows for distinct detection and quantification by the mass spectrometer.
Concentration in Sample Unknown (to be measured)Known and constantProvides a stable reference for calculating the unknown concentration of the analyte.
Use in In Vitro Models Substrate or inhibitor being tested in assays with liver microsomes, hepatocytes, etc.Added during sample workup for quantification of faropenem.Enables precise measurement of metabolic rates and inhibition constants (e.g., IC₅₀).
Use in Animal Models Administered to animals, alone or with a co-administered drug.Spiked into collected biological samples (e.g., plasma) before analysis.Facilitates accurate determination of pharmacokinetic parameters (e.g., AUC, Cmax, half-life) to assess the impact of the co-administered drug.

By facilitating robust and reliable bioanalytical data, this compound is crucial for making informed decisions about the DDI potential of faropenem. The accurate pharmacokinetic data generated are used in mathematical models to predict the likelihood and magnitude of DDIs in humans, guiding the design of subsequent clinical trials. ijpcbs.com While not directly involved in the biological interactions, the role of this compound as an analytical standard is foundational to the entire preclinical DDI assessment process.

Advanced Research Applications and Methodological Advancements with Faropenem D5

Use of Faropenem-d5 in Mechanistic Enzyme Studies (e.g., Cytochrome P450 Enzyme Mechanisms)

While specific studies detailing the use of this compound in Cytochrome P450 (CYP450) enzyme mechanism research are not prominently published, its role can be extrapolated from standard metabolic investigation practices. The CYP450 enzyme superfamily is central to the metabolism of a vast number of xenobiotics, including many drugs. nih.govwikipedia.org These enzymes catalyze various reactions, primarily oxidation, to transform compounds into more water-soluble forms for easier excretion. nih.gov Understanding how a drug interacts with CYP450 enzymes is crucial for predicting drug-drug interactions and individual variations in response. nih.gov

The use of a deuterated standard like this compound is indispensable in such studies for several reasons:

Internal Standard for Quantification: In in vitro assays using human liver microsomes or recombinant CYP enzymes, Faropenem (B194159) would be incubated to identify which CYP isoforms are responsible for its metabolism. This compound is added to the samples as an internal standard before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because this compound is chemically identical to Faropenem but has a higher mass, it co-elutes during chromatography but is detected as a separate ion in the mass spectrometer. This allows for precise quantification of the parent drug's depletion and the formation of metabolites, correcting for any sample loss or variation during extraction and analysis.

Kinetic Isotope Effect (KIE) Studies: Deuterium (B1214612) substitution at a site of metabolic attack can slow down the rate of enzymatic reaction. This phenomenon, known as the kinetic isotope effect, can be used to probe the specific site and mechanism of metabolism. While not the primary purpose of this compound (which has deuterium atoms on the tetrahydrofuran (B95107) ring, not typically a primary site of oxidation), comparing the metabolic profiles of Faropenem and a specifically deuterated analogue could help elucidate reaction mechanisms.

The general catalytic cycle of P450 enzymes involves the activation of molecular oxygen by a heme-iron center to oxidize a substrate. nih.govwashington.edu By accurately measuring substrate turnover, this compound facilitates the determination of key kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity) for Faropenem with various CYP enzymes.

Table 1: Hypothetical Data for Faropenem Metabolism by Individual Human CYP Isoforms This table illustrates the type of data generated in a CYP450 screening study where this compound would be used as an internal standard for accurate quantification.

CYP IsoformMean % Parent Compound (Faropenem) RemainingStandard Deviation
Control (no CYP)98.2%1.5
CYP1A295.7%2.1
CYP2C988.4%3.5
CYP2C1991.2%2.8
CYP2D696.5%1.9
CYP3A445.3%4.2
CYP3A552.1%3.8

Application in Membrane Permeability and Transport Studies (In Vitro Models, e.g., Caco-2, P-glycoprotein efflux)

Predicting the intestinal absorption of orally administered drugs is a fundamental part of drug development. The Caco-2 cell permeability assay is the industry gold standard for this purpose. medtechbcn.comnih.gov Caco-2 cells are a human colorectal adenocarcinoma line that, when cultured on semipermeable filters, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters. nih.gov

In these assays, this compound is essential as an internal standard for LC-MS/MS analysis to quantify the transport of Faropenem across the Caco-2 monolayer. nih.gov The experiment measures transport in two directions: from the apical (lumen) side to the basolateral (blood) side (A→B) to assess absorption, and from the basolateral to the apical side (B→A) to assess efflux.

The apparent permeability coefficient (Papp) is calculated to classify a compound's absorption potential. pharmaexcipients.com A high Papp (A→B) suggests good absorption. An efflux ratio, calculated as Papp (B→A) / Papp (A→B), greater than 2 indicates that the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp). evotec.com P-gp is an ATP-dependent transporter that actively pumps substrates out of cells, limiting the absorption and tissue penetration of many drugs. indigobiosciences.comnih.gov Investigating P-gp interaction is a regulatory recommendation. evotec.com

This compound enables the reliable determination of Papp values and efflux ratios by ensuring that the calculated concentrations of Faropenem are accurate, unaffected by experimental variability.

Table 2: Example Data from a Bidirectional Caco-2 Permeability Assay for Faropenem This table shows representative results from a Caco-2 assay. This compound would be the internal standard used for the LC-MS/MS quantification needed to derive these values.

CompoundDirectionPapp (x 10⁻⁶ cm/s)Human Absorption (%)Permeability ClassificationEfflux Ratio
Faropenem A → B8.5-High3.1
B → A26.4--
Atenolol (Low Permeability Control)A → B0.4~50Low1.1
Antipyrine (High Permeability Control)A → B25.0>90High0.9

The efflux ratio of 3.1 suggests that Faropenem is a substrate of an efflux transporter, likely P-glycoprotein.

Development of Reference Standards and Certified Reference Materials Using this compound

In pharmaceutical analysis, reference standards are highly characterized materials used to ensure the identity, purity, and quality of drug substances and products. edqm.eu this compound is sold commercially as a stable isotope-labeled reference standard for Faropenem. weblivelink.comaxios-research.com Its primary use is as an internal standard in quantitative bioanalytical methods, such as those required for pharmacokinetic studies. axios-research.com

A reference standard is distinct from a Certified Reference Material (CRM). A CRM is a reference material characterized by a metrologically valid procedure for one or more properties, accompanied by a certificate providing the property value, its associated uncertainty, and a statement of metrological traceability. edqm.eu While commercial this compound is a well-characterized reference standard suitable for most research and development applications, its progression to a CRM would require a more rigorous characterization and certification process under an accredited body (e.g., following ISO 17034). starna.com

The use of this compound as a reference standard is critical for:

Analytical Method Development and Validation: Establishing and validating robust LC-MS/MS assays for the quantification of Faropenem in biological fluids (e.g., plasma, urine) or in vitro systems. axios-research.comaxios-research.com

Quality Control (QC): Used in QC applications during the synthesis and formulation stages of drug development to ensure batch-to-batch consistency and meet regulatory requirements. axios-research.comaxios-research.com

Traceability: Serves as a standard for traceability against pharmacopeial standards. axios-research.com

Table 3: Characteristics and Applications of this compound as a Reference Standard

CharacteristicDescriptionApplication
Identity (5R,6S)-6-((R)-1-hydroxyethyl)-7-oxo-3-((R)-tetrahydrofuran-d5-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid Sodium SaltConfirms the presence of Faropenem in a sample.
Isotopic Purity High enrichment of deuterium atoms at specified positions.Ensures minimal isotopic crossover with the non-labeled analyte during MS analysis.
Chemical Purity High purity with respect to non-labeled Faropenem and other impurities.Prevents interference in analytical assays.
Primary Use Internal Standard for Mass SpectrometryPharmacokinetic studies, drug metabolism assays, permeability and transport studies, clinical trial sample analysis.
Regulatory Status Research Grade Reference StandardUsed for analytical method development, validation, and QC applications in drug development. axios-research.comaxios-research.com

Future Directions and Emerging Methodologies Utilizing Deuterated Faropenem in Academic Research

The availability of high-purity deuterated standards like this compound opens avenues for more sophisticated and precise research. Future applications are likely to move beyond standard assays into more complex systems-level investigations.

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: As research on Faropenem continues, particularly for challenging infections like multidrug-resistant tuberculosis, detailed PK/PD models become essential. nih.govnih.gov this compound will be critical for generating the high-quality concentration-time data from complex biological matrices (e.g., lung tissue, cerebrospinal fluid) needed to build and validate these models.

Metabolomics and Metabolite Identification: High-resolution mass spectrometry, facilitated by the use of internal standards like this compound, can be used in untargeted metabolomics studies to discover novel or unexpected metabolic pathways of Faropenem in different biological systems.

Microdosing Studies: Accelerator Mass Spectrometry (AMS) allows for the detection of attomolar quantities of isotopically labeled compounds. While typically using ¹⁴C, the principles could be adapted for studies using stable isotopes, allowing for human microdosing studies with ultra-low amounts of drug to determine human pharmacokinetics early in development. This compound would be an ideal non-radioactive tracer in such methodologies.

Integration with AI and Machine Learning: Emerging research methodologies increasingly leverage artificial intelligence (AI) and machine learning to analyze large, complex datasets. utk.edu High-throughput screening assays, such as permeability and metabolism studies, generate vast amounts of data. The robust and accurate quantitative data enabled by this compound can serve as high-quality input for machine learning models designed to predict drug absorption, metabolism, and potential drug-drug interactions for novel chemical entities.

The evolution of analytical technologies and computational tools will continue to expand the applications for this compound, making it an enduringly valuable tool in academic and pharmaceutical research. utk.eduuts.edu.au

Conclusion

Summary of Key Contributions of Faropenem-d5 Research to Pharmaceutical Sciences

The development and study of this compound, a deuterated isotopologue of the penem (B1263517) antibiotic faropenem (B194159), has made significant contributions to various facets of pharmaceutical sciences. Its primary role is as a critical tool in analytical chemistry and drug metabolism studies, enhancing the precision and reliability of research and development processes for its parent compound, faropenem.

One of the most vital contributions of this compound is its function as an internal standard for bioanalytical method development and validation. musechem.com In quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled compounds like this compound are considered the gold standard for internal standards. musechem.comx-chemrx.com Their physicochemical properties are nearly identical to the analyte (faropenem), ensuring they behave similarly during sample extraction, chromatography, and ionization. nih.gov However, their different mass allows for clear distinction by the mass spectrometer. This co-elution and differential detection minimize matrix effects and variations in instrument response, leading to highly accurate and precise quantification of faropenem in complex biological matrices such as plasma and urine. nih.gov This enhanced analytical precision is fundamental for robust pharmacokinetic (PK) and bioavailability studies, which are essential for regulatory approval and for understanding a drug's behavior in the body. metsol.com

Furthermore, research involving deuterated compounds like this compound provides invaluable insights into drug metabolism and pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion). musechem.comnih.gov The substitution of hydrogen with deuterium (B1214612) atoms at specific molecular positions can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect. vulcanchem.com By observing these changes, researchers can identify the primary sites of enzymatic attack, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. nih.govvulcanchem.com This knowledge is crucial for understanding potential drug-drug interactions and inter-patient variability.

Studies on related deuterated penems have shown that this modification can lead to a more stable compound with a longer plasma half-life and increased bioavailability. vulcanchem.com While not developed as a therapeutic agent itself, the study of this compound contributes to the broader strategy of "deuterium switching," where deuterated versions of existing drugs are developed to have improved pharmacokinetic profiles. x-chemrx.com This research aids in the rational design of new drug candidates with potentially enhanced efficacy and more convenient administration schedules. musechem.com

Table 1: Physicochemical Properties of this compound Sodium Salt This table presents typical properties for the deuterated compound. Exact values may vary slightly between different commercial sources.

PropertyValueReference
Molecular FormulaC₁₂H₉D₅NNaO₅S cymitquimica.com
Molecular WeightApprox. 312.33 g/mol
CAS Number (Non-deuterated)122547-49-3 axios-research.com
AppearanceSolid cymitquimica.com
Primary ApplicationAnalytical Reference Standard, Internal Standard for Mass Spectrometry x-chemrx.comaxios-research.com

Future Perspectives on the Role of this compound in Advancing Drug Discovery and Development Methodologies

The utility of this compound and other stable isotope-labeled compounds is poised to expand, driven by advancements in analytical technology and a deeper understanding of molecular biology. These tools are set to play an increasingly integral role in refining and accelerating drug discovery and development methodologies.

In the future, this compound will likely be employed in more sophisticated "omics" research, such as metabolomics and quantitative proteomics. adesisinc.com By using this compound as a tracer, scientists can conduct stable isotope dilution assays to precisely quantify not just the drug itself, but also its metabolic impact on endogenous pathways within cells or organisms. vulcanchem.com This can help to identify biomarkers for drug efficacy or toxicity and to elucidate the broader mechanism of action of faropenem beyond its primary antibacterial target. adesisinc.com Such insights are instrumental in developing personalized medicine approaches, where treatments can be tailored based on an individual's metabolic profile.

The application of this compound is also expected to enhance pharmacokinetic/pharmacodynamic (PK/PD) modeling. nih.gov Accurate PK data, generated using this compound as an internal standard, is the foundation of these models, which aim to predict the therapeutic efficacy of different dosing regimens against various pathogens. nih.govnirt.res.in As antibiotic resistance becomes a more pressing global health issue, refined PK/PD models are crucial for optimizing the use of existing antibiotics like faropenem to ensure maximal bacterial killing while minimizing the selection pressure for resistant strains. nih.gov

Moreover, the principles learned from the synthesis and application of this compound will continue to inform the development of next-generation deuterated drugs. x-chemrx.comnih.gov The strategic placement of deuterium can create therapeutically superior molecules with improved metabolic stability, reduced toxic metabolites, and enhanced safety profiles. musechem.com The success of approved deuterated drugs in other therapeutic areas provides a strong precedent for applying this strategy to antibiotics, where improving properties like oral bioavailability or half-life could be highly advantageous. x-chemrx.com

Finally, there is a growing focus on the environmental impact of pharmaceuticals. Stable isotope-labeled standards like this compound can be used in advanced environmental analytical methods to trace the presence, fate, and degradation of antibiotics in ecosystems. adesisinc.com Understanding how these drugs persist and transform in the environment is a critical component of modern drug stewardship and ecological risk assessment.

Q & A

Q. Q. How should conflicting results from in silico vs. in vitro studies on this compound’s target binding be reconciled?

  • Methodological Answer :
  • Perform molecular docking with deuterium-adjusted force fields (e.g., CHARMM-D).
  • Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics.
  • Use alchemical free-energy calculations to isolate isotopic effects on binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.